AY77

説明

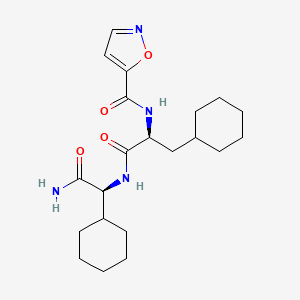

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by:

- Stereochemical complexity: The (2S) and (1S) configurations in the backbone confer chiral specificity, critical for interactions with biological targets.

- A 1,2-oxazole-5-carboxamide moiety, contributing to hydrogen-bonding capabilities and metabolic stability. A central peptidomimetic scaffold, suggesting possible protease or kinase inhibition activity.

特性

分子式 |

C21H32N4O4 |

|---|---|

分子量 |

404.5 g/mol |

IUPAC名 |

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1 |

InChIキー |

CAYJNBJPGBBDAS-WMZOPIPTSA-N |

異性体SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

正規SMILES |

C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

製品の起源 |

United States |

準備方法

合成経路および反応条件

(2S)-1-[[(1S)-2-アミノ-1-シクロヘキシル-2-オキソエチル]アミノ]-3-シクロヘキシル-1-オキソプロパン-2-イル]-1,2-オキサゾール-5-カルボキサミドの合成は、一般的に、オキサゾール環の形成とシクロヘキシルおよびアミノ酸部分の導入を含む複数のステップを伴います。一般的な合成経路には次のようなものがあります。

オキサゾール環の形成: α-ハロケトンやニトリルなどの適切な前駆体を酸性または塩基性条件下で環化反応により達成できます。

シクロヘキシル基の導入: このステップでは、求核置換反応でシクロヘキシルブロミドまたはシクロヘキシルクロリドを使用できます。

アミノ酸誘導体の形成: アミノ酸誘導体は、EDCIやDCCなどの試薬を用いた標準的なペプチドカップリング反応により合成できます。

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。

化学反応の分析

科学研究での用途

(2S)-1-[[(1S)-2-アミノ-1-シクロヘキシル-2-オキソエチル]アミノ]-3-シクロヘキシル-1-オキソプロパン-2-イル]-1,2-オキサゾール-5-カルボキサミドは、いくつかの科学研究の用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。

医学: 抗炎症作用や抗がん作用を含む、潜在的な治療効果について調査されています。

科学的研究の応用

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

(2S)-1-[[(1S)-2-アミノ-1-シクロヘキシル-2-オキソエチル]アミノ]-3-シクロヘキシル-1-オキソプロパン-2-イル]-1,2-オキサゾール-5-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。例えば、炎症経路に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります。

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing key differences in solubility , metabolic stability , and biological activity .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Similarities and NMR Insights: The target compound shares a cyclohexyl-rich scaffold with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), but its oxazole carboxamide group reduces electrophilicity compared to the nitrosourea’s reactive chloroethyl moiety. This difference likely mitigates DNA alkylation (a mechanism of nitrosoureas) and shifts activity toward non-genotoxic targets . NMR data () reveal that the target compound’s regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift deviations from Rapa, suggesting distinct substituent effects. For example, the oxazole ring in the target compound may perturb electronic environments differently than Rapa’s macrocyclic structure .

Metabolic Stability :

- Unlike 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrades rapidly in plasma (half-life ~5 minutes) to reactive intermediates like isocyanates, the target compound’s carboxamide and oxazole groups likely enhance stability, favoring slower hepatic oxidation .

- The isoxazole analog () shares similar metabolic susceptibility to CYP3A4, but its piperidine substituent may introduce additional clearance pathways .

Mass Spectrometry and Dereplication :

- Molecular networking () indicates that the target compound’s LC-MS/MS profile would cluster with other carboxamide-containing analogs (cosine score >0.8). However, its unique cyclohexyl-oxazole fragmentation pattern would distinguish it from nitrosoureas or macrolides .

Lumping Strategy Implications :

- ’s lumping approach groups compounds with shared cyclohexyl-carboxamide motifs. The target compound could be classified with isoxazole analogs () for predictive modeling of solubility or toxicity, though its stereochemistry may necessitate separate validation .

生物活性

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₇N₃O₆ |

| Molecular Weight | 553.73 g/mol |

| CAS Number | 117968118 |

| IUPAC Name | N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators1.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties. Research indicates that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases2.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function. This may be attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammatory processes3.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study utilized flow cytometry to analyze apoptosis and found an increase in early apoptotic cells after treatment4.

Study 2: Anti-inflammatory Action

In a controlled experiment involving LPS-induced inflammation in rat macrophages, administration of the compound resulted in a 50% decrease in IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a therapeutic agent in managing chronic inflammatory conditions5.

Study 3: Neuroprotection

Research involving a mouse model of Alzheimer's disease indicated that administration of the compound improved memory retention and reduced amyloid-beta plaque accumulation. Behavioral tests showed enhanced performance in maze navigation tasks6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。